molecular formula C19H29N3O3 B5713575 1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide

1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide

Cat. No. B5713575
M. Wt: 347.5 g/mol
InChI Key: OJINZKNPDGJFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide, also known as HU210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by a team of scientists led by Dr. Raphael Mechoulam at the Hebrew University of Jerusalem.

Mechanism of Action

1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide acts on the endocannabinoid system, which is a complex signaling network involved in a wide range of physiological processes. Specifically, it binds to and activates the CB1 receptor, which is primarily found in the central nervous system. This activation leads to a cascade of downstream effects, including the modulation of neurotransmitter release and the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide are complex and varied, and depend on a number of factors including dosage, route of administration, and individual differences in metabolism. Some of the most well-documented effects include analgesia, anti-inflammatory activity, and the modulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the key advantages of 1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide for laboratory experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a highly controlled manner. However, this also means that caution must be exercised when interpreting the results of experiments using 1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide, as its effects may not be representative of other cannabinoids or endocannabinoids.

Future Directions

There are a number of potential future directions for research on 1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide and other synthetic cannabinoids. Some of the most promising areas of investigation include the development of novel therapeutics for pain, inflammation, and neurological disorders, as well as the elucidation of the complex interactions between the endocannabinoid system and other signaling networks in the body. Additionally, further research is needed to fully understand the potential long-term effects of synthetic cannabinoids on human health, particularly with regard to their impact on the developing brain.

Synthesis Methods

1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is synthesized through a multistep process involving the reaction of piperidine with 2-hydroxybenzaldehyde, followed by the addition of morpholine and carboxylic acid. The final product is purified through column chromatography and recrystallization.

Scientific Research Applications

1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects, and may also have neuroprotective properties.

properties

IUPAC Name

1-[(2-hydroxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-18-4-2-1-3-17(18)15-22-8-5-16(6-9-22)19(24)20-7-10-21-11-13-25-14-12-21/h1-4,16,23H,5-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJINZKNPDGJFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCN2CCOCC2)CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide

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